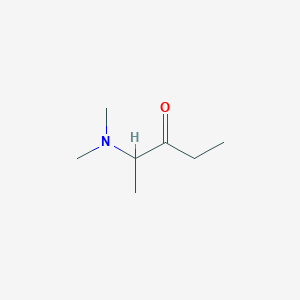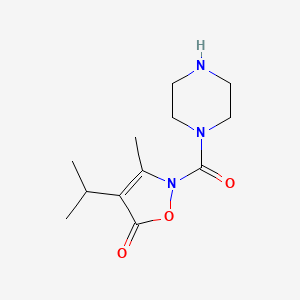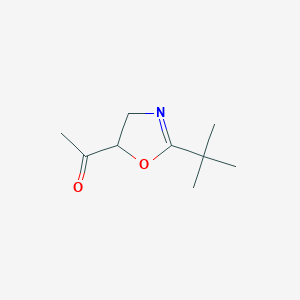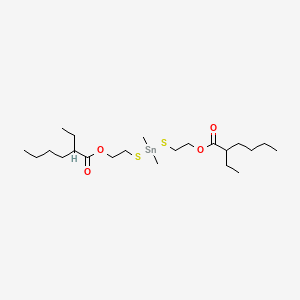
(Dimethylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is an organotin compound with the molecular formula C22H44O4S2Sn and a molar mass of 555.42 g/mol . This compound is known for its unique structure, which includes a dimethylstannylene core bonded to thioethylene and 2-ethylhexanoate groups. It is primarily used in various industrial and scientific applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) typically involves the reaction of dimethyltin dichloride with 2-ethylhexanoic acid and thioethylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to rigorous quality control tests before being packaged for distribution .
化学反应分析
Types of Reactions
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The thioethylene and 2-ethylhexanoate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
科学研究应用
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
- Dimethyltin dichloride
- Dimethyltin bis(2-ethylhexanoate)
- Dimethyltin bis(thioethylene)
Uniqueness
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is unique due to its combination of thioethylene and 2-ethylhexanoate groups bonded to a dimethylstannylene core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
属性
CAS 编号 |
67939-64-4 |
|---|---|
分子式 |
C22H44O4S2Sn |
分子量 |
555.4 g/mol |
IUPAC 名称 |
2-[2-(2-ethylhexanoyloxy)ethylsulfanyl-dimethylstannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-3-5-6-9(4-2)10(11)12-7-8-13;;;/h2*9,13H,3-8H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI 键 |
KJUUWRGQFLZYKV-UHFFFAOYSA-L |
规范 SMILES |
CCCCC(CC)C(=O)OCCS[Sn](C)(C)SCCOC(=O)C(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


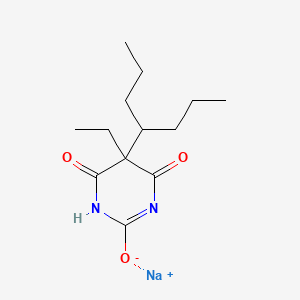
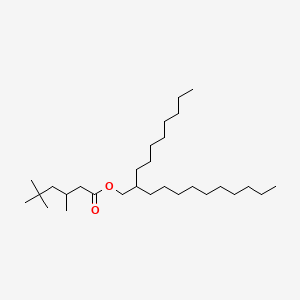
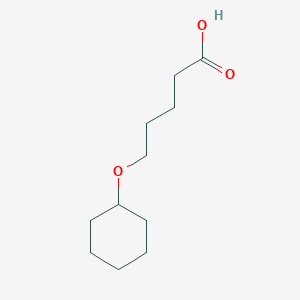
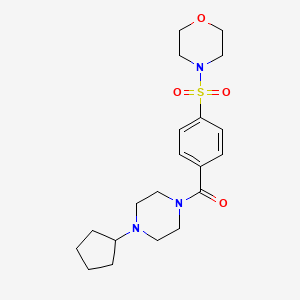
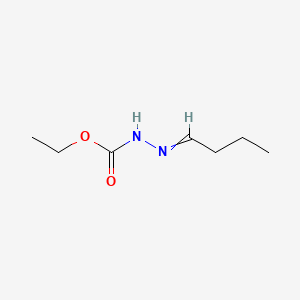
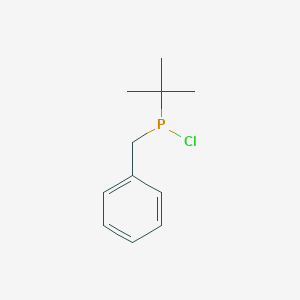
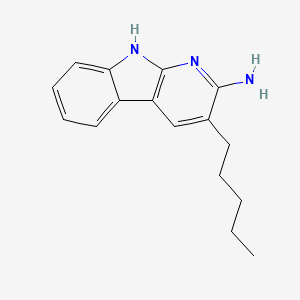
![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
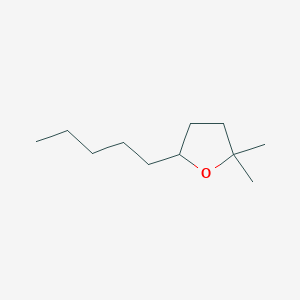
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)
